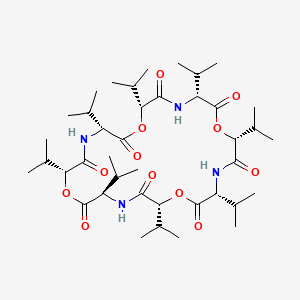
1H-Isoindole-1,3(2H)-dione, hexahydro-5-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-,dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, hexahydro-5-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-,dihydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves:
Molecular Targets: Binding to specific proteins or enzymes in the body.
Pathways: Modulating biochemical pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Similar in structure and often used in similar applications.
Isoindoline Derivatives: Another class of compounds with related biological activities.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific functional groups and the resulting biological activities. Their ability to interact with a wide range of molecular targets makes them valuable in scientific research and therapeutic development.
特性
CAS番号 |
138274-18-7 |
|---|---|
分子式 |
C21H33Cl2N5O2 |
分子量 |
458.4 g/mol |
IUPAC名 |
5-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C21H31N5O2.2ClH/c1-16-5-6-17-18(15-16)20(28)26(19(17)27)10-3-2-9-24-11-13-25(14-12-24)21-22-7-4-8-23-21;;/h4,7-8,16-18H,2-3,5-6,9-15H2,1H3;2*1H |
InChIキー |
FKYYTBJHRCPDBU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


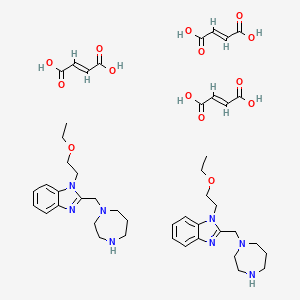
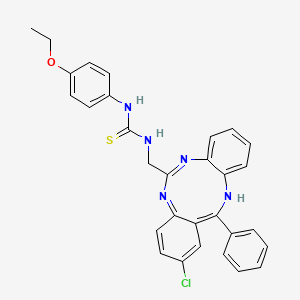
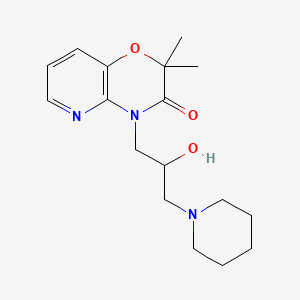



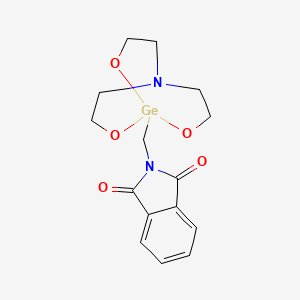
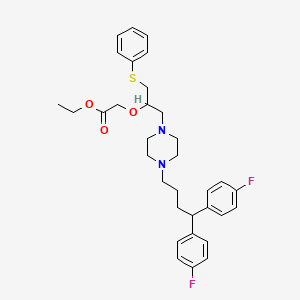

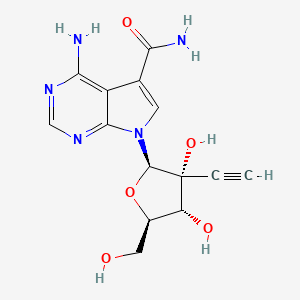

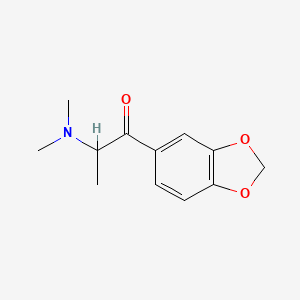
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
